

Application Notes and Protocols: Assessing PF-00337210 Activity with DCE-MRI

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF 00337210

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Introduction

PF-00337210 is a potent and highly selective oral inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.^[1] By targeting VEGFR-2, PF-00337210 disrupts the downstream signaling cascade that promotes tumor angiogenesis, a critical process for tumor growth and metastasis.^{[1][2]} Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a valuable non-invasive imaging biomarker to assess the pharmacodynamic effects of antiangiogenic agents like PF-00337210 in both preclinical and clinical settings.^{[3][4][5][6][7]}

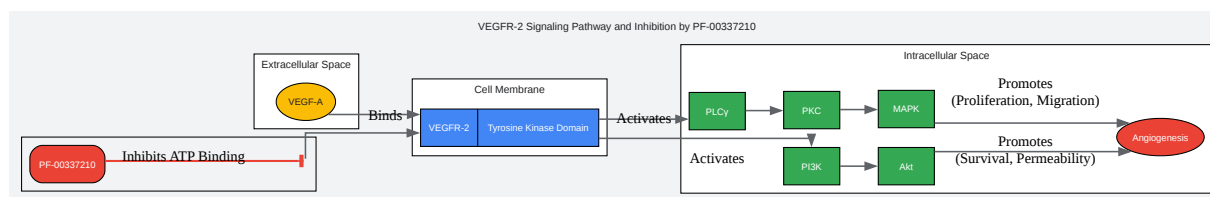
DCE-MRI provides quantitative parameters that reflect the physiological properties of tumor vasculature, such as blood flow, vessel permeability, and the volume of the extravascular extracellular space.^[8] The key parameter derived from DCE-MRI for evaluating the activity of VEGFR inhibitors is the volume transfer constant, K_{trans}.^{[1][4][9]} K_{trans} reflects the leakage of a contrast agent from the blood plasma into the extravascular extracellular space and is influenced by both blood flow and vessel permeability.^[9] A reduction in K_{trans} following treatment with a VEGFR inhibitor like PF-00337210 is indicative of a decrease in tumor vascular permeability and perfusion, demonstrating the drug's on-target antiangiogenic effect.^{[1][4]}

These application notes provide a comprehensive overview of the use of DCE-MRI to assess the activity of PF-00337210. Included are the underlying signaling pathways, detailed

experimental protocols for clinical and preclinical studies, and a framework for data presentation.

VEGFR-2 Signaling Pathway and Inhibition by PF-00337210

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLC γ -PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability – all hallmarks of angiogenesis.[10][11][12][13] PF-00337210, as a selective VEGFR-2 tyrosine kinase inhibitor, competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of VEGFR-2 signaling leads to an inhibition of angiogenesis, which can be quantitatively measured by a decrease in tumor vascular permeability as assessed by DCE-MRI.



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Caption: VEGFR-2 signaling pathway and its inhibition by PF-00337210.

Data Presentation

The primary endpoint for assessing the pharmacodynamic activity of PF-00337210 using DCE-MRI is the change in K_{trans} from baseline. The following tables provide a template for

summarizing quantitative DCE-MRI data from a clinical study, based on findings from the Phase I trial of PF-00337210.[1]

Table 1: Patient Demographics and Dosing Cohorts

Characteristic	Value
Number of Patients (DCE-MRI Evaluable)	20
Age, median (range)	58 (38-75)
Gender (Male/Female)	10/10
Dose Cohorts	
0.67–9 mg QD	14
4–6 mg BID	6

Note: This table is a representative example based on the described study population.

Table 2: DCE-MRI Derived Ktrans Changes from Baseline

Dose Cohort	N	Vascular Responders (%)	Mean % Change in Ktrans from Baseline (Illustrative)
4 mg QD	1	100%	-45%
8 mg QD	1	100%	-50%
9 mg QD	3	100%	-55%
4-6 mg BID	5/6	83%	-60%
Total	10/20	50%	-

Disclaimer: The "Mean % Change in Ktrans from Baseline" values are illustrative examples based on typical responses to VEGFR inhibitors, as the specific quantitative data from the PF-

00337210 Phase I trial were not publicly available. The "Vascular Responders" data is from the published study.[\[1\]](#)

Experimental Protocols

Clinical DCE-MRI Protocol for Assessing PF-00337210 Activity

This protocol is based on the methodology employed in the Phase I clinical trial of PF-00337210.[\[1\]](#)

1. Patient Selection and Preparation:

- Patients with advanced solid tumors with measurable lesions suitable for DCE-MRI analysis.
- Informed consent is obtained.
- Patients are instructed to fast for at least 4 hours prior to the MRI scan.
- An intravenous catheter is placed for contrast agent administration.

2. MRI System and Coil:

- 1.5T or 3.0T clinical MRI scanner.
- Appropriate surface coil to ensure adequate signal-to-noise ratio in the region of interest.

3. Imaging Sequence:

- A three-dimensional (3D) fast-spoiled gradient-recalled echo (FSPGR) sequence is recommended for T1-weighted imaging.
- Pre-contrast T1 mapping is performed using a variable flip angle approach to determine the baseline T1 relaxation time of the tissue.

4. DCE-MRI Acquisition Parameters (Example):

- Scanner: GE 1.5-T EchoSpeed scanner

- Sequence: 3D FSPGR
- Matrix: 256 x 128
- Slice Thickness: 5 mm
- Temporal Resolution: Approximately 11 seconds per acquisition
- Total Acquisition Time: Approximately 5.5 minutes
- Field of View (FOV): 22-36 cm (axial)

5. Contrast Agent Administration:

- Contrast Agent: Gadopentetate dimeglumine (e.g., Magnevist®)
- Dose: 0.1 mmol/kg body weight
- Injection Rate: 3 mL/s using a power injector.
- Flush: Followed by a 20 mL saline flush at the same rate.
- The DCE-MRI acquisition is initiated simultaneously with the start of the contrast agent injection.

6. Image Analysis:

- Regions of interest (ROIs) are drawn around the tumor on the anatomical images.
- The signal intensity-time course data from the DCE-MRI acquisition is converted to contrast agent concentration-time curves.
- Pharmacokinetic modeling, most commonly the Tofts model, is applied to the concentration-time curves to derive quantitative parameters, including K_{trans} , v_e (extravascular extracellular space volume fraction), and k_{ep} (rate constant between extravascular extracellular space and plasma).

- The primary endpoint is the change in Ktrans from the baseline scan to the post-treatment scan (e.g., Cycle 1 Day 2).

Preclinical DCE-MRI Protocol for Assessing VEGFR-2 Inhibitors

This protocol provides a general framework for assessing VEGFR-2 inhibitors like PF-00337210 in preclinical tumor models.

1. Animal Model:

- Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.
- Tumors should be allowed to grow to a suitable size for imaging (e.g., 100-200 mm³).

2. Animal Preparation:

- Anesthetize the animal using isoflurane (1-2% in oxygen).
- Maintain body temperature using a heating pad.
- Place a catheter in the tail vein for contrast agent injection.
- Monitor physiological parameters such as respiration and heart rate.

3. MRI System and Coil:

- High-field small-animal MRI system (e.g., 7T or 9.4T).
- Volume or surface coil appropriate for the animal size and tumor location.

4. Imaging Sequence:

- T2-weighted anatomical scans for tumor localization.
- Pre-contrast T1 mapping using a variable flip angle or inversion recovery sequence.
- Fast T1-weighted sequence for the dynamic scan (e.g., SPGR or FLASH).

5. DCE-MRI Acquisition Parameters (Example):

- Sequence: 3D SPGR
- Repetition Time (TR): ~5 ms
- Echo Time (TE): ~2 ms
- Flip Angle: 10-15°
- Temporal Resolution: 5-15 seconds
- Total Acquisition Time: 10-15 minutes

6. Contrast Agent Administration:

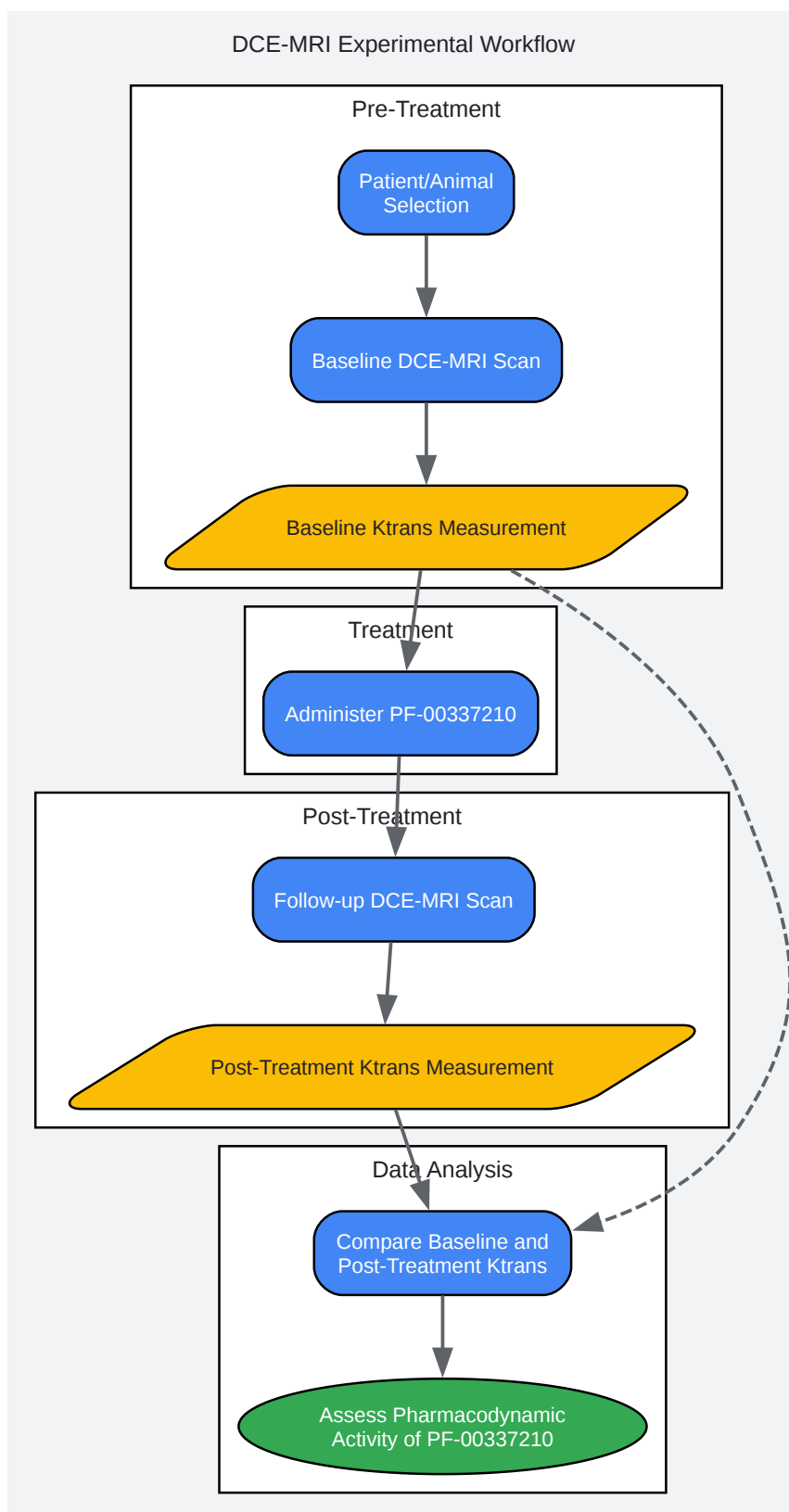
- Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA).
- Dose: 0.1-0.2 mmol/kg.
- Injection: Administered as a bolus via the tail vein catheter.

7. Image Analysis:

- Similar to the clinical protocol, ROIs are drawn, and pharmacokinetic modeling (e.g., Tofts model) is used to calculate Ktrans and other parameters.
- Changes in these parameters are compared between baseline and post-treatment scans.

Experimental Workflow

The following diagram illustrates the typical workflow for a DCE-MRI study to assess the activity of an antiangiogenic agent like PF-00337210.



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Caption: A typical experimental workflow for a DCE-MRI study.

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References

- 1. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. pfizer.com [pfizer.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Correlation of pathologic findings after brief neoadjuvant sorafenib with results of dynamic-contrast enhanced (DCE) and diffusion-weighted magnetic resonance imaging (DW-MRI) in patients with locally advanced or metastatic clear cell renal cell carcinoma (RCC). - ASCO [asco.org]
- 6. e-century.us [e-century.us]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Initial experience in implementing quantitative DCE-MRI to predict breast cancer therapy response in a multi-center and multi-vendor platform setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Ktrans derived from dynamic contrast-enhanced MRI with treatment response and survival in locally advanced NSCLC patients undergoing induction immunochemotherapy and concurrent chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic contrast-enhanced MRI for response evaluation of non-small cell lung cancer in therapy with epidermal growth factor receptor tyrosine kinase inhibitors: a pilot study - Kim - Annals of Palliative Medicine [apm.amegroups.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Contrasting vascular response to sunitinib as measured by DCE-CT, DCE-MRI, and DCE-US in renal cell carcinoma (RCC) patients (pts). - ASCO [asco.org]
- 13. color | Graphviz [graphviz.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing PF-00337210 Activity with DCE-MRI]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1683840#using-dce-mri-to-assess-pf-00337210-activity>]

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